molecular formula C8H4O12Sb2.2K B081345 Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone CAS No. 11071-15-1

Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone

Cat. No. B081345
CAS RN: 11071-15-1
M. Wt: 613.83 g/mol
InChI Key: GUJUCWZGYWASLH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone is a useful research compound. Its molecular formula is C8H4O12Sb2.2K and its molecular weight is 613.83 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medical Use in Parasitic Diseases

Historically, Tartar emetic has been used as a schistosomicide and for the treatment of leishmaniasis . It was one of the earliest treatments for trypanosomiasis and played a significant role in the fight against other tropical diseases. The compound’s use in treating leishmania began in 1913, and it became widely used after the discovery that it could cure schistosomiasis in 1918 . However, due to severe side effects, its use has been largely replaced by safer alternatives.

Veterinary Applications

In veterinary medicine, Tartar emetic is used to induce regurgitation to determine the diet of birds. A study tested its effect and efficiency on 82 bird species, and it was found to be an effective method for diet analysis with low mortality rates when used in appropriate dosages .

Use in Analytical Chemistry

Tartar emetic serves as a mordant in dyeing, which helps fix dyes to fabrics. This application takes advantage of its chemical properties to create long-lasting dyes in textile production .

Research on Drug Delivery Systems

Recent research has explored the use of emetic tartar-loaded liposomes as a strategy for targeted drug delivery. This approach aims to reduce or eliminate undesirable effects by delivering bioactive substances directly to the region of interest .

Historical Use as an Emetic

Tartar emetic was once a powerful emetic used to induce vomiting. It was included in patent medicines in the late 19th and early 20th centuries as a remedy for alcohol intoxication .

Application in Cough Syrups

In small doses, Tartar emetic has been included in cough syrup as an expectorant. This application utilizes its irritant properties to help clear the respiratory tract .

Potential Use in Alcohol Use Disorder

There have been reports of Tartar emetic being used as an aversive treatment for alcohol use disorder. This controversial application involves administering the compound to induce unpleasant effects when alcohol is consumed .

Mechanism of Action

Target of Action

Tartar emetic, also known as Antimony potassium tartrate, primarily targets the stomach and the heart . It has been used in the treatment of diseases like schistosomiasis and leishmaniasis .

Mode of Action

Tartar emetic acts on the stomach to induce emesis (vomiting) after its oral administration . Intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia .

Biochemical Pathways

It is known that the compound induces afferent emetic impulses which pass from the heart to the vomiting center . These impulses are transmitted mainly via the vagus nerve, and to a lesser extent, via the sympathetic nerve and the stellate ganglia .

Pharmacokinetics

It has been shown that only traces of the compound are present in the vomitus following its intravenous injection . This suggests that the compound may be rapidly metabolized or excreted. The compound’s solubility in water is 8.3 g/100 mL at 0 °C and 35.9 g/100 mL at 100 °C , indicating that its bioavailability may be influenced by temperature and other environmental factors.

Result of Action

The primary result of tartar emetic’s action is the induction of vomiting . This is due to the compound’s interaction with the stomach and the heart, leading to the transmission of afferent emetic impulses to the vomiting center . The compound can also cause lethal cardiac toxicity .

Action Environment

The action of tartar emetic can be influenced by various environmental factors. For example, its solubility in water varies with temperature , which could affect its bioavailability and hence its efficacy. Furthermore, the compound’s emetic action can be influenced by the physiological state of the individual, such as their hydration status and stomach contents.

properties

IUPAC Name

dipotassium;antimony(3+);2,3-dioxidobutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJUCWZGYWASLH-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4K2O12Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64070-10-6, 64070-11-7, 64070-12-8, 11071-15-1
Record name meso-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Antimony potassium tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064070128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimonate(2-), bis[.mu.-[(2R,3R)-2,3-di(hydroxy-.kappa.O)butanedioato(4-)-.kappa.O1:.kappa.O4]]di-, potassium (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Antimony potassium tartrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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